Analytical and Clinical Profiling of (3α,5β,7β)-Cholane-3,7,24-triol-d5: A Technical Whitepaper
Analytical and Clinical Profiling of (3α,5β,7β)-Cholane-3,7,24-triol-d5: A Technical Whitepaper
Executive Summary
(3α,5β,7β)-Cholane-3,7,24-triol-d5 is a highly specialized, stable isotope-labeled bile alcohol. In pharmaceutical manufacturing, its unlabeled counterpart is strictly monitored as [1]. In clinical diagnostics, it serves as a critical internal standard for quantifying atypical bile acid metabolism associated with Inborn Errors of Bile Acid Synthesis (IEBAS)[2][3]. This whitepaper details the chemical properties, biosynthetic context, and a self-validating analytical framework for its application in high-resolution mass spectrometry.
Chemical Identity & Structural Causality
The molecule is the reduced alcohol form of Ursodeoxycholic Acid (UDCA), where the C24 carboxylic acid has been reduced to a primary alcohol[1]. The addition of five deuterium atoms (d5) provides a +5 Da mass shift[4].
Causality in Isotopic Labeling: A +5 Da shift is mathematically necessary to bypass the natural isotopic envelope of the unlabeled C24 molecule. The natural M+1, M+2, and M+3 isotopes of the unlabeled triol (due to ^13C and ^18O natural abundance) can contribute up to ~30% relative abundance. A +5 Da shift ensures zero isobaric interference in the Multiple Reaction Monitoring (MRM) channels during LC-MS/MS, establishing a self-validating baseline for Isotope Dilution Mass Spectrometry (IDMS).
Quantitative Chemical & Physical Properties
| Property | (3α,5β,7β)-Cholane-3,7,24-triol (Unlabeled) | (3α,5β,7β)-Cholane-3,7,24-triol-d5 (Labeled) |
| CAS Number | 130593-75-8[1] | N/A (Isotope Standard) |
| Molecular Formula | C24H42O3[1] | C24H37D5O3[4] |
| Molecular Weight | 378.59 g/mol [1] | 383.62 g/mol |
| Stereochemistry | 3α, 5β, 7β[5] | 3α, 5β, 7β |
| Pharmacopeial Status | UDCA EP Impurity I[1] | Internal Standard (IS) |
| Primary Use Case | API Impurity Profiling | IDMS Quantitation |
Biosynthetic and Pharmaceutical Context
Bile alcohols are evolutionary precursors to bile acids, but in healthy humans, they are present only in trace amounts[6]. However, they accumulate significantly in patients with specific enzymatic deficiencies, such as[3]. Furthermore, gut microbiota play a profound role in modifying these steroidal backbones, impacting the bioaccessibility of various bioactive compounds[7][8].
In pharmaceutical contexts, (3α,5β,7β)-Cholane-3,7,24-triol is generated as a synthetic byproduct during the manufacturing of UDCA[1]. If the reducing agents used during the synthesis of the steroidal core are overly aggressive, the C24 carboxyl group is inadvertently reduced to an alcohol, yielding EP Impurity I[1]. Controlling this impurity is critical because polar impurities alter the pharmacokinetic and dissolution profiles of the final Active Pharmaceutical Ingredient (API).
Metabolic and synthetic pathways leading to (3α,5β,7β)-Cholane-3,7,24-triol.
Analytical Methodology: Isotope Dilution LC-MS/MS
To accurately quantify UDCA Impurity I in pharmaceutical batches or clinical Dried Blood Spots (DBS), a self-validating IDMS protocol is required. The following methodology ensures high recovery and eliminates matrix effects.
Self-validating IDMS workflow for bile alcohol quantification using Triol-d5.
Step-by-Step Protocol: Extraction and Quantitation
Causality Note: This protocol utilizes 80% methanol for extraction rather than 100%. As noted in [2], pure organic solvents cause rapid protein precipitation that can trap polar bile alcohols within the cellulose matrix or protein pellet. An 80% aqueous-organic mixture maintains protein solubility just long enough to allow the bile alcohols to partition into the solvent phase, ensuring >90% recovery.
-
Internal Standard Spiking (System Validation):
-
Prepare a working solution of (3α,5β,7β)-Cholane-3,7,24-triol-d5 at 100 ng/mL in 50% methanol.
-
Spike 10 µL of the IS into 100 µL of plasma or onto a 3.2 mm DBS punch. This acts as the internal control; any subsequent loss during extraction will be mathematically corrected by the IS ratio.
-
-
Extraction (Protein Precipitation & SPE):
-
Add 400 µL of 80% Methanol (aq) to the sample. Vortex for 5 minutes at 1500 RPM.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Transfer the supernatant to a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 100% acetonitrile.
-
Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
-
-
UHPLC Separation:
-
Column: Sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) to resolve stereoisomers (e.g., separating the 3α,5β,7β configuration from the 3α,5β,7α configuration).
-
Gradient: Run a linear gradient from 20% Mobile Phase B (Acetonitrile) to 95% B over 8 minutes. The rigid steroidal backbone requires high organic composition for elution.
-
-
ESI-MS/MS Detection:
-
Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Bile alcohols often form stable ammonium adducts [M+NH4]+ or undergo in-source water loss[M-H2O+H]+.
-
MRM Transitions: Monitor the specific transitions for the unlabeled triol (e.g., m/z 379.3 → target fragment) and the d5-labeled triol (m/z 384.3 → target fragment).
-
-
Data Processing:
-
Calculate the peak area ratio of Unlabeled/d5-Labeled. The self-validating nature of this IDMS protocol ensures that matrix suppression effects in the ESI source are nullified, as both isotopologues co-elute and experience identical ionization conditions.
-
References
-
PubChem. "(3alpha,5beta,7beta)-Cholane-3,7,24-triol". National Library of Medicine. URL:[Link]
-
Veeprho. "Ursodeoxycholic Acid EP Impurity I | CAS 130593-75-8". URL:[Link]
-
Setchell, K. D., et al. "Tandem Mass Spectrometric Determination of Atypical 3β-Hydroxy-Δ5-Bile Acids in Patients with 3β-Hydroxy-Δ5-C27-Steroid Oxidoreductase Deficiency." ResearchGate. URL:[Link]
-
Singh, J., et al. "Review on Bile Acids: Effects of the Gut Microbiome, Interactions with Dietary Fiber, and Alterations in the Bioaccessibility of Bioactive Compounds." Journal of Agricultural and Food Chemistry, 2019. URL:[Link]
-
"Diagnosis and monitoring treatment for inborn errors of bile acid synthesis: moving towards dried blood spot analyses." Frontline Gastroenterology. URL:[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. fg.bmj.com [fg.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. (3α,5β,7β)-Cholane-3,7,24-triol-d5 | CymitQuimica [cymitquimica.com]
- 5. (3alpha,5beta,7beta)-Cholane-3,7,24-triol | C24H42O3 | CID 5284061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 7. Review on Bile Acids: Effects of the Gut Microbiome, Interactions with Dietary Fiber, and Alterations in the Bioaccessibility of Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
